2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylphenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The amino and carboxy(hydroxy)methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit unique chemical and physical properties, making them valuable for various applications .
Scientific Research Applications
2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the carboxy(hydroxy)methyl group.
4-Carboxybenzoxazole: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and carboxy(hydroxy)methyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with various molecular targets, making the compound valuable for a wide range of applications .
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H10N2O4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,4,11H2,(H,14,15) |
InChI Key |
RQGZAURKZMKJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(C(=O)O)O |
Origin of Product |
United States |
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